Home > Products > Building Blocks P8394 > 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine - 1019024-79-3

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-1731236
CAS Number: 1019024-79-3
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Reaction with halo compounds: [] This method uses 2-hydrazino-4-(4-methoxyphenyl)-6-phenyl-nicotinonitrile reacted with various halo compounds to yield a range of substituted [, , ]triazolo[4,3-a]pyridines.
  • Reaction with aliphatic/aromatic acids in the presence of POCl3 and PCl5: [] This method outlines a one-pot synthesis of 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives by reacting 2-hydrazino-pyridine derivatives with aliphatic/aromatic acids.
  • Oxidative cyclization using N-Chlorosuccinimide (NCS): [] This method employs NCS as a chlorinating agent to achieve oxidative cyclization of hydrazones, leading to the formation of [, , ]triazolo[4,3-a]pyridines under mild conditions.

1,2,4-Triazolo[4,3-a]pyridine-3-amine

  • Compound Description: 1,2,4-Triazolo[4,3-a]pyridine-3-amine is a triazolopyridine derivative investigated for its structural and spectroscopic properties. Research on this compound focused on analyzing its FTIR, FT-Raman, electron absorption, and luminescence spectra. The study also explored the compound's crystal structure and stability using XRD and NBO analysis. []
  • Relevance: This compound shares the core triazolo[4,3-a]pyridine structure with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, differing by the presence of an amino group at the 3-position instead of a fluorine atom at the 6-position. []

6-(4-(2,5-Difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine (Compound 1)

  • Compound Description: This compound is a potent and selective inhibitor of the mitogen-activated protein (MAP) kinase p38α. Its preclinical pharmacokinetics and metabolism were extensively studied in various animal species. The research revealed favorable pharmacokinetic properties, with moderate to high oral bioavailability and a primary clearance route involving CYP3A4-mediated oxidative metabolism in the liver. []

6-(4-(2,5-Difluorophenyl)oxazol-5-yl)-3-(2-hydroxypropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine (Metabolite 2)

  • Compound Description: This compound is the major active metabolite of Compound 1, formed by hydroxylation of the isopropyl group. [] It also exhibits inhibitory potency against p38α in vitro. []
  • Relevance: This compound represents a structural analog of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, sharing the core [, , ]triazolo[4,3-a]pyridine scaffold. Notably, Metabolite 2 differs from Compound 1 by the presence of a hydroxyl group on the isopropyl substituent at the 3-position. Despite this modification, it retains its ability to inhibit p38α, suggesting the importance of the core triazolopyridine structure for this activity. []

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Compound Description: This compound, synthesized and evaluated for its antimalarial activity in vitro against Plasmodium falciparum, exhibited good activity with an IC50 of 2.24 μM. []
  • Relevance: Sharing the [, , ]triazolo[4,3-a]pyridine core with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, this compound features a sulfonamide group at the 6-position, an ethyl group at the 3-position, and additional substitutions on the sulfonamide nitrogen. []

2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

  • Compound Description: This compound is another example of a [, , ]triazolo[4,3-a]pyridine derivative evaluated for antimalarial activity against Plasmodium falciparum. It demonstrated good in vitro activity with an IC50 of 4.98 μM. []
  • Relevance: This structure shares the [, , ]triazolo[4,3-a]pyridine scaffold with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine. Notably, it has a 3-chlorobenzyl group at the 2-position, a piperidine-1-ylsulfonyl group at the 8-position, and a carbonyl group at the 3-position. []

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives

  • Compound Description: These compounds, containing a trifluoromethyl moiety, were synthesized using microwave irradiation and assessed for antifungal activity. Results showed weak antifungal activity for this series. []
  • Relevance: These derivatives share the [, , ]triazolo[4,3-a]pyridine core with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, with a chlorine atom at the 8-position and a trifluoromethyl group at the 6-position. This series exemplifies the exploration of substituent effects on the biological activity of the triazolopyridine scaffold. []

8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine

  • Compound Description: This compound was synthesized and its structure was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and MS, as well as X-ray diffraction. Theoretical calculations using DFT were also performed to complement the experimental data. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core structure with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine and features a chlorine atom at the 8-position. It also possesses a (3-chlorobenzyl)thio group at the 3-position, distinguishing its structure and potentially influencing its properties. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET). It demonstrates nanomolar MET kinase inhibition, desirable preclinical pharmacokinetics, significant MET phosphorylation inhibition in vivo, and robust tumor growth inhibition in a MET-dependent mouse model. []

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

  • Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). [] It exhibits improved solubility compared to previous mGlu2 PAMs while maintaining good functional activity. []
  • Relevance: This compound, like 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, contains the central [, , ]triazolo[4,3-a]pyridine core. It features a trifluoromethyl group at the 8-position, a cyclopropylmethyl group at the 3-position, and a [(4-(2,4-difluorophenyl)-1-piperazinyl)methyl] group at the 7-position. These structural modifications are crucial for its selective mGlu2 PAM activity and favorable drug-like properties. []

7-Trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives

  • Compound Description: A series of 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized in a single step from 2-hydrazino-pyridine derivatives reacting with various aliphatic and aromatic acids. These reactions also yielded 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives as intermediates. []
  • Relevance: These compounds are structurally related to 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, sharing the core [, , ]triazolo[4,3-a]pyridine structure. The key difference lies in the position of the trifluoromethyl substituent, which is at the 7-position in these derivatives compared to the 6-position in the main compound. []

3-(Polyhydroxyalkyl)-1,2,4-triazolo[4,3-a]pyridine derivatives

  • Compound Description: These derivatives were synthesized from 2-hydrazinopyridine by reaction with various D-sugars (D-xylose, D-galactose, D-glucose, and D-fructose) followed by oxidative cyclization with bromine. The structures were characterized using 1D and 2D NMR, including 15N NMR experiments. []
  • Relevance: These compounds share the [, , ]triazolo[4,3-a]pyridine core with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine but differ significantly in their substituents at the 3-position. Instead of a single atom or simple group, these derivatives possess polyhydroxyalkyl chains derived from sugars, leading to a distinct class of seco C-nucleosides. []

2-[(1,2,4-Oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

  • Compound Description: A series of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, with an 1,2,4-oxadiazole ring at positions 6, 7, or 8, were synthesized and characterized. These compounds were designed and synthesized as potential bioactive agents. []
  • Relevance: This series of compounds features the [, , ]triazolo[4,3-a]pyridine scaffold, which is also present in 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine. These compounds have an acetamide group at the 3-position and an 1,2,4-oxadiazole ring at various positions on the pyridine ring. []

8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This compound, featuring a [, , ]triazolo[4,3-a]pyridine moiety, displayed notable antifungal activity in bioassays. It showed inhibition rates of 78.6% against Rhizotonia erealis and 76.4% against Helminthosporium maydis at a concentration of 50 μg/mL. []
  • Relevance: Similar to 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, this compound contains the [, , ]triazolo[4,3-a]pyridine core. It is distinguished by a chlorine atom at the 8-position and a (2,6-difluorobenzyl)sulfonyl group at the 3-position. []

8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This compound, also based on the [, , ]triazolo[4,3-a]pyridine scaffold, exhibited significant insecticidal activity in bioassays. It demonstrated high mortality rates against Plutella xylostella (>95% at 500 μg/mL) and Helicoverpa armigera (>90% at 500 μg/mL). []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine and features a chlorine atom at the 8-position. Additionally, it has a (((6-chloropyridin-3-yl)methyl)sulfonyl) group at the 3-position. []

8-chloro-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: Synthesized from 1-chloro-4-(chloromethyl)benzene and 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, this compound was characterized using X-ray diffraction and other spectroscopic techniques. Preliminary biological tests revealed antifungal activity against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core structure with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine. It is distinguished by a chlorine atom at the 8-position and a (4-chlorobenzyl)thio group at the 3-position. []

3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This compound was synthesized using N-chlorosuccinimide (NCS) as an oxidizing agent in the final cyclization step and its structure was confirmed by X-ray crystallography. []
  • Relevance: This compound, sharing the [, , ]triazolo[4,3-a]pyridine core with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, features a pyridine-4-yl substituent at the 3-position. []

6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This compound was synthesized using N-chlorosuccinimide (NCS) as an oxidizing agent in the final cyclization step and its structure was confirmed by X-ray crystallography. []
  • Relevance: This compound also shares the [, , ]triazolo[4,3-a]pyridine core with 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, with a bromine atom at the 6-position and a pyridine-4-yl substituent at the 3-position. []

4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol

  • Compound Description: This compound was designed as a dual c-Met/MDR inhibitor and exhibited more potent anticancer activity against hepatocellular carcinoma (HepG2) cells than crizotinib in MTT assays. It showed significant inhibition of P-gp and MRP1/2 efflux pumps in both cancerous HepG2 and BxPC3 cells, with minimal effect on noncancerous H69 cholangiocytes, suggesting selectivity for cancer cells. []
  • Relevance: While this compound does not share the exact [, , ]triazolo[4,3-a]pyridine core of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, it belongs to the broader class of triazolo-fused heterocycles. It features a [, , ]triazolo[4,3-b][1,2,4]triazine core structure, highlighting the exploration of related heterocyclic systems for anticancer activity. []
Overview

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolo-pyridines. It features a fused triazole and pyridine ring system, characterized by the presence of a fluorine atom at the sixth position of the triazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer progression.

Source and Classification

This compound is classified as a N-heterocyclic compound, specifically a triazolo-pyridine derivative. It is synthesized through various methods that leverage its unique structural properties, making it suitable for applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its lipophilicity and biological activity, which is crucial in drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine can be approached through several methodologies:

  1. Palladium-Catalyzed Reactions: A notable method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction occurs at the terminal nitrogen atom of the hydrazide and is followed by dehydration under microwave irradiation, yielding the desired triazolo-pyridine structure .
  2. Electrochemical Cyclization: Another innovative approach utilizes electrochemically induced cyclization of 2-hydrazinopyridines with isothiocyanates. This method allows for broad substrate scope and functional group compatibility without the need for transition metals .
  3. Ceric Ammonium Nitrate Catalysis: An environmentally benign synthesis method employs ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones with aldehydes in polyethylene glycol as a reaction medium. This technique is noted for its economic viability and potential for commercial applications .

These methods highlight the versatility and efficiency of synthetic routes available for producing this compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine can be described as follows:

  • Molecular Formula: C_5H_4FN_5
  • Molecular Weight: 155.17 g/mol
  • Structural Features:
    • A triazole ring fused to a pyridine ring.
    • The fluorine atom is located at the 6-position of the triazole ring.

The compound's structure can be visualized using molecular modeling software or through crystallography data when available.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine includes:

  • Nucleophilic Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, making it a reactive site for further chemical modifications.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures or derivatives by reacting with various electrophiles or nucleophiles.
  • Biological Reactions: In biological contexts, this compound exhibits inhibitory activity against specific kinases like c-Met, indicating its potential as an anticancer agent .
Mechanism of Action

Process and Data

The mechanism of action for 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, particularly in its role as a kinase inhibitor, involves:

  1. Binding to Kinase Domains: The compound binds to the active site of target kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), inhibiting their phosphorylation activity.
  2. Blocking Signal Transduction Pathways: By inhibiting these kinases, the compound disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  3. Inducing Apoptosis: The inhibition of these pathways can lead to increased apoptosis in tumor cells, making this compound a candidate for cancer therapy.

Experimental data support these mechanisms through various assays demonstrating inhibitory effects on cell lines expressing these kinases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine include:

  • Appearance: Typically appears as a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.

These properties are critical for its handling in laboratory settings and formulation into pharmaceutical products.

Applications

Scientific Uses

The applications of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine are primarily found in:

  • Pharmaceutical Development: As a potential drug candidate targeting specific kinases involved in cancer progression.
  • Research Tools: Used in studies investigating kinase signaling pathways and their implications in various diseases.
  • Agrochemical Applications: Potential use in developing new pesticides or herbicides due to its bioactive properties.

This compound exemplifies the intersection between synthetic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at combating cancer and other diseases.

Properties

CAS Number

1019024-79-3

Product Name

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H

InChI Key

RLHZNOHNAOXSLJ-UHFFFAOYSA-N

SMILES

C1=CC2=NN=CN2C=C1F

Canonical SMILES

C1=CC2=NN=CN2C=C1F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.